![molecular formula C9H20Cl2N2O2S B2965996 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride CAS No. 2344685-94-3](/img/structure/B2965996.png)
1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride
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Overview
Description
“1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride” is a chemical compound with a molecular weight of 279.23 . It is stored at refrigerator temperatures and appears as a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
“1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride” is a white to pale-yellow to yellow-brown solid . It is stored at refrigerator temperatures .Scientific Research Applications
Drug Discovery and Development
“EN300-7356835” is a piperazine derivative, a class of compounds that are frequently used in drug discovery . Piperazines are the third most common nitrogen heterocycle in drug discovery due to their versatility and presence in several blockbuster drugs . This compound’s unique structure could be exploited in the development of new pharmaceuticals, particularly in the optimization of pharmacokinetic properties such as solubility and membrane permeability.
Material Science
The sulfonyl group in “EN300-7356835” suggests potential applications in material science. Sulfonyl-containing compounds can be used to modify surfaces or create new polymers with specific characteristics like increased strength or chemical resistance .
Chemical Synthesis
As a building block in chemical synthesis, “EN300-7356835” can be used to construct more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable reagent in synthetic organic chemistry .
Chromatography
In chromatography, “EN300-7356835” could serve as a stationary phase modifier due to its polar sulfonyl group. This modification can improve the separation of compounds based on their interaction with the modified stationary phase .
Analytical Chemistry
The compound’s structure indicates potential use in analytical chemistry as a derivatization agent for the detection and quantification of various substances, especially in techniques like mass spectrometry .
Biological Studies
The piperazine core of “EN300-7356835” is known to interact with biological targets. It could be used in biological studies to probe the function of enzymes or receptors, or as a scaffold for developing probes or inhibitors .
Sensor Development
Piperazine derivatives are often used in the development of sensors, particularly fluorescent sensors for biological applications . “EN300-7356835” could be incorporated into sensor designs to detect specific biological or chemical agents.
Safety and Hazards
Future Directions
Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . The future directions in the synthesis of piperazine derivatives could involve the development of more efficient synthetic reactions, possibly involving microwave acceleration .
properties
IUPAC Name |
1-(3-methylsulfonylcyclobutyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c1-14(12,13)9-6-8(7-9)11-4-2-10-3-5-11;;/h8-10H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCITDCFJMXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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